Bicyclo[3.1.0]hexane-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29798-87-6 |
|---|---|
Molecular Formula |
C6H6O2 |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
bicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C6H6O2/c7-5-2-6(8)4-1-3(4)5/h3-4H,1-2H2 |
InChI Key |
WKUPQDDOIJNLLX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(=O)CC2=O |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 3.1.0 Hexane 2,4 Dione and Its Analogues
Historical Approaches to Bicyclo[3.1.0]hexane-2,4-dione Synthesis
Early methods for the synthesis of the bicyclo[3.1.0]hexane core primarily relied on the construction of the three-membered ring onto a pre-existing five-membered ring. nih.gov One of the foundational strategies involved intramolecular cyclopropanation reactions. For instance, the treatment of 2-bromo-6-hydroxynaphthalen-1(2H)-one under Favorskii rearrangement conditions, while not yielding the desired bicyclo[3.1.0]hexane product, highlighted the challenges of forming such strained systems. nih.gov The resistance to rearrangement in the ground state, imposed by the ring strain of the bicyclo[3.1.0]hexane intermediate, often leads to competing solvolysis pathways. nih.gov
Another classic approach involves the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one systems. researchgate.net These reactions, often proceeding through diradical intermediates, have been studied to understand the fundamental principles of forming the bicyclic skeleton. researchgate.net Additionally, the reaction of 6,6-dibromobicyclo[3.1.0]hexane with methyllithium (B1224462) provided a route to the bicyclo[3.1.0]hexane core and allowed for the trapping of reactive intermediates like 1,2-cyclohexadiene. acs.org
Modern Convergent and Divergent Synthetic Strategies
More contemporary synthetic strategies have focused on developing more efficient and selective methods, including convergent approaches where the bicyclic system is formed from simpler fragments.
[3+2] cycloaddition reactions have emerged as a powerful tool for constructing the five-membered ring of the bicyclo[3.1.0]hexane system. A notable example is the photoredox-mediated annulation of cyclopropenes and aminocyclopropanes, which provides a convergent route to substituted bicyclo[3.1.0]hexanes with three contiguous stereocenters. nih.govrsc.org This method is particularly effective for creating fluorinated analogues, which are of increasing importance in medicinal chemistry. nih.gov The reaction can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, demonstrating broad applicability. rsc.orgresearchgate.net
Mechanistically, these reactions can proceed through a [3+2] cycloaddition of in situ generated pyrazolines with maleimides, followed by photodenitrogenation to yield the this compound core. rsc.org This approach offers good diastereoselectivity, and the resulting isomers can often be separated by chromatography. rsc.org
Intramolecular cyclization remains a cornerstone of bicyclo[3.1.0]hexane synthesis. A key strategy involves the base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione. acs.orgnih.gov This method provides a direct route to the bicyclo[3.1.0]hexane ring system.
Another powerful intramolecular approach is the Simmons-Smith cyclopropanation of functionalized precursors. researchgate.net This method has been successfully applied to the synthesis of various bicycloalkanes, including bicyclo[3.1.0]hexanes. researchgate.net Furthermore, a transition-metal-free intramolecular radical oxidative cyclization of 1-(2,2-dibromovinyl)-2-(phenylethynyl)benzenes offers a novel route to benzo-fused bicyclo[3.1.0]hexanes. acs.org This protocol is advantageous as it avoids the use of expensive and often toxic transition metal catalysts. acs.org
Rearrangement reactions continue to be a valuable tool in the synthesis of complex bicyclic systems. The photo-Favorskii ring contraction of hydroxybenzocycloalkanonyl esters provides insight into the mechanism of such rearrangements. nih.gov While smaller ring systems show resistance to this rearrangement due to the high strain of the resulting bicyclo[3.1.0]hexane intermediate, larger rings undergo efficient ring contraction. nih.gov
Computational studies have provided evidence for the formation of diradical intermediates in the thermal and photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol, further elucidating the mechanistic pathways involved in these transformations. researchgate.net
The development of catalytic methods has revolutionized the synthesis of bicyclo[3.1.0]hexane derivatives, offering high levels of efficiency and selectivity.
Organocatalysis: Asymmetric organocatalysis has been employed in a diastereodivergent approach to highly substituted bicyclo[3.1.0]hexanes through a transannular alkylation reaction. researchgate.net This method utilizes iminium/enamine activation to construct the bicyclic core and install multiple stereocenters. researchgate.net
Metal-Catalysis:
Rhodium(I)-Catalysis: Rh(I)-catalyzed formal [5+1]/[2+2+1] cycloaddition of 1-yne-vinylcyclopropanes with carbon monoxide has been developed to construct multifunctional angular tricyclic 5/5/6 skeletons, which can be precursors to bicyclo[3.1.0]hexane systems. researchgate.net
Palladium-Catalysis: Palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides yields 2-styryl-substituted bicyclo[4.1.0]hept-3-enes, which are structurally related to the bicyclo[3.1.0]hexane core. acs.org Additionally, Pd-catalyzed 1,3-dipolar cycloadditions are effective for the stereoselective synthesis of the bicyclo[3.1.0]hexane framework.
Copper-Catalysis: A Cu(I)/secondary amine cooperative catalyst system enables the intramolecular radical cyclopropanation of unactivated alkenes with the α-methylene group of aldehydes to form bicyclo[3.1.0]hexane skeletons. d-nb.info
Gold-Catalysis: Gold(I)-catalyzed highly diastereo- and enantioselective alkyne oxidation/cyclopropanation of 1,6-enynes provides access to densely functionalized bicyclo[3.1.0]hexanes. researchgate.net
Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral, non-racemic bicyclo[3.1.0]hexane derivatives is of paramount importance for their application in medicinal chemistry and as chiral building blocks.
A key strategy for achieving enantioselectivity is the desymmetrization of prochiral precursors. For example, the desymmetrization of 3,3,6,6-tetramethylthis compound is a crucial step in the enantioselective synthesis of (1R)-cis-chrysanthemic acid. thieme-connect.comthieme-connect.com
Lipase-catalyzed asymmetric acetylation has proven to be a general and efficient method for the resolution of racemic bicyclo[3.1.0]hexane precursors. nih.gov For instance, the resolution of (±)-4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol can be achieved through a double-acetylation reaction, yielding enantiomerically pure products that can be converted to conformationally locked carbocyclic nucleosides. nih.gov
Furthermore, diastereoselective syntheses have been achieved through various methods. The (3+2) cycloaddition of difluorocyclopropenes with a removable substituent on a cyclopropylaniline proceeds with high diastereoselectivity. nih.gov Similarly, an intramolecular Simmons-Smith reaction allows for a highly diastereoselective synthesis of a 5-3-5 fused tricycloalkane system containing the bicyclo[3.1.0]hexane core. researchgate.net
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex molecules, including bicyclo[3.1.0]hexane derivatives. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key areas of focus include atom economy, the use of catalytic versus stoichiometric reagents, and the development of environmentally benign reaction conditions.
Several modern synthetic approaches to the bicyclo[3.1.0]hexane skeleton exemplify these principles. One notable strategy is the rhodium N-heterocyclic carbene-catalyzed tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes. nih.gov This method provides a highly atom-economical and diastereoselective route to functionalized bicyclo[3.1.0]hexanes. nih.gov The term "atom economy" refers to the efficiency of a chemical reaction in converting the mass of reactants into the desired product.
Another approach that aligns with green chemistry principles is the gold-catalyzed Si–H bond insertion reaction of 1,6-enynes with hydrosilanes. rsc.org This reaction proceeds through a cyclopropyl (B3062369) gold carbene intermediate and offers a facile, practical, and atom-economical one-step construction of various bicyclo[3.1.0]hexane silanes under mild conditions. rsc.org The use of catalytic amounts of gold represents a significant improvement over stoichiometric reagents in terms of waste reduction.
Furthermore, intramolecular radical cyclopropanation of unactivated alkenes with aldehydes has been developed as a method for constructing the bicyclo[3.1.0]hexane skeleton. d-nb.info This approach is advantageous due to the ready availability of the starting materials, operational safety, environmental benignity, and high atom economy. d-nb.info The avoidance of pre-functionalized and potentially hazardous precursors is a key aspect of its green credentials.
Photoredox catalysis using visible light has also emerged as a powerful tool for the synthesis of bicyclo[3.1.0]hexanes. nih.govresearchgate.netresearchgate.net These reactions can often be conducted under mild conditions and can utilize organic dyes as photocatalysts, reducing the reliance on heavy metals. researchgate.net For instance, a (3+2) annulation of cyclopropenes with aminocyclopropanes can be achieved using an organic or an iridium photoredox catalyst under blue LED irradiation to afford bicyclo[3.1.0]hexanes. nih.govresearchgate.netresearchgate.net
Table 1: Green Chemistry Approaches to Bicyclo[3.1.0]hexane Synthesis
| Synthetic Strategy | Green Chemistry Principle(s) | Catalyst/Reagent | Key Advantages |
| Rhodium-catalyzed tandem cycloaddition/Claisen rearrangement | Atom Economy, Catalysis | Rhodium N-heterocyclic carbene complex | High efficiency, diastereoselectivity nih.gov |
| Gold-catalyzed Si-H bond insertion | Atom Economy, Catalysis | Gold catalyst | Mild conditions, one-step synthesis rsc.org |
| Intramolecular radical cyclopropanation | Atom Economy, Safer Reagents | Copper(I)/secondary amine cooperative catalyst | Use of readily available and simple starting materials, operational safety d-nb.info |
| Photoredox-mediated (3+2) annulation | Catalysis, Energy Efficiency | Organic dye or Iridium photoredox catalyst, blue LEDs | Mild reaction conditions nih.govresearchgate.netresearchgate.net |
Total Synthesis of Natural Products Featuring the this compound Moiety
The bicyclo[3.1.0]hexane framework is a key structural feature in a number of natural products, and the total synthesis of these molecules represents a significant challenge and a testament to the power of modern synthetic organic chemistry. The strategies employed in these syntheses often provide valuable insights into the construction of this strained bicyclic system.
One prominent example is the total synthesis of EBC-329 , an anti-leukemic diterpene natural product. dntb.gov.uarsc.org An efficient synthesis of EBC-329 was accomplished starting from the readily available 6,6-dimethyl-3-oxathis compound. rsc.org A more recent 7-step total synthesis of (+)-EBC-329 was achieved starting from (+)-2-carene, which also established the absolute stereochemistry of the natural product. rsc.org
Another notable natural product containing the bicyclo[3.1.0]hexane motif is saniculamoid D , a norsesquiterpenoid. The first asymmetric total synthesis of saniculamoid D was achieved with a longest linear sequence of seven steps. thieme-connect.comthieme-connect.com A key feature of this synthesis was the formation of the bicyclo[3.1.0]hexane moiety through a Julia–Kocienski olefination and a Hodgson cyclopropanation. thieme-connect.comthieme-connect.com Interestingly, the synthesis led to a revision of the originally proposed structure of saniculamoid D. thieme-connect.comthieme-connect.com
The bicyclo[3.1.0]hexane scaffold is also present in other natural products such as the sesquiterpenes crispatene and cycloeudesmol , and the marine-derived laurinterol , all of which exhibit potent biological activities. nih.gov The development of synthetic routes to the core structure of these molecules is crucial for further investigation of their therapeutic potential.
Table 2: Selected Natural Products Containing the Bicyclo[3.1.0]hexane Moiety and Key Synthetic Steps
| Natural Product | Class | Key Synthetic Strategy for Bicyclo[3.1.0]hexane Core | Starting Material (in some syntheses) |
| EBC-329 | Diterpene | Not specified in detail in the abstract, but a key intermediate is a bicyclo[3.1.0]hexane analogue. dntb.gov.uarsc.org | 6,6-Dimethyl-3-oxathis compound rsc.org or (+)-2-carene rsc.org |
| Saniculamoid D | Norsesquiterpenoid | Julia–Kocienski olefination and Hodgson cyclopropanation thieme-connect.comthieme-connect.com | Chiral imide thieme-connect.comthieme-connect.com |
| Crispatene | Sesquiterpene | General synthetic strategies for bicyclo[3.1.0]hexanes are applicable. nih.gov | Not specified |
| Cycloeudesmol | Sesquiterpene | General synthetic strategies for bicyclo[3.1.0]hexanes are applicable. nih.gov | Not specified |
| Laurinterol | Sesquiterpene | General synthetic strategies for bicyclo[3.1.0]hexanes are applicable. nih.gov | Not specified |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Bicyclo 3.1.0 Hexane 2,4 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of bicyclo[3.1.0]hexane-2,4-dione. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework and stereochemistry.
Proton (¹H) NMR: Chemical Shift Analysis and Spin-Spin Coupling in this compound
Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. For instance, protons adjacent to the carbonyl groups are expected to resonate at a lower field (higher ppm value) due to the deshielding effect of the electron-withdrawing carbonyls. In contrast, the protons on the cyclopropane (B1198618) ring would likely appear at a higher field (lower ppm value).
Spin-spin coupling, observed as the splitting of NMR signals, provides information about the connectivity of adjacent protons. The magnitude of the coupling constant (J) is dependent on the dihedral angle between the coupled protons, which is crucial for determining the stereochemistry of the molecule. Long-range coupling interactions can also be observed in bicyclo[3.1.0]hexane systems, offering further structural insights. researchgate.netpharmacy180.com
Table 1: Illustrative ¹H NMR Data for a Bicyclo[3.1.0]hexane Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H1/H5 | ~2.5 - 2.8 | Multiplet | - |
| H3 (endo) | ~1.8 - 2.0 | Doublet of doublets | J(H3-endo, H3-exo), J(H3-endo, H4) |
| H3 (exo) | ~2.2 - 2.4 | Doublet of doublets | J(H3-exo, H3-endo), J(H3-exo, H4) |
| H6 (syn) | ~0.8 - 1.0 | Triplet | J(H6-syn, H1/H5) |
| H6 (anti) | ~0.4 - 0.6 | Triplet | J(H6-anti, H1/H5) |
Note: This is a representative table; actual values may vary based on the specific derivative and experimental conditions.
Carbon-13 (¹³C) NMR: Elucidation of Carbon Framework and Functional Groups
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. The chemical shifts of the carbon atoms reveal their hybridization and the nature of the functional groups they are part of. The carbonyl carbons (C2 and C4) are characteristically found at very low fields (around 170-175 ppm) due to significant deshielding. rsc.org The carbons of the cyclopropane ring (C1, C5, and C6) typically appear at higher fields, reflecting their unique strained ring environment. The remaining methylene (B1212753) carbon (C3) will have a chemical shift indicative of a saturated hydrocarbon framework.
Table 2: Representative ¹³C NMR Chemical Shifts for a this compound Analog
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C2, C4 (C=O) | 174.1 |
| C1, C5 | 40.4 |
| C3 | 32.3 |
| C6 | 16.8 |
Note: Data is illustrative and based on a substituted derivative. rsc.org Actual values for the parent compound may differ.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the stereochemistry of this compound.
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are spin-spin coupled, helping to establish the connectivity of proton networks within the molecule. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying long-range connectivities and piecing together the entire molecular framework. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments detect through-space interactions between protons that are in close proximity. This is crucial for determining the stereochemistry, such as the relative orientation of substituents on the bicyclic ring system. researchgate.netscispace.com
Solid-State NMR Applications for this compound in Crystalline Forms
While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline form. researchgate.net ssNMR is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. By analyzing the chemical shifts and line shapes in the solid state, researchers can gain insights into the molecular packing and intermolecular interactions within the crystal lattice. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Analysis of this compound
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. For this compound, the most prominent features in the IR spectrum are the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. These typically appear in the region of 1700-1750 cm⁻¹. rsc.org The exact frequency can be influenced by ring strain and any coupling between the two carbonyl groups. Other characteristic vibrational bands include C-H stretching and bending frequencies for the cyclopropane and cyclopentanone (B42830) rings. rsc.org
Table 3: Characteristic IR Absorption Frequencies for a this compound Derivative
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| C=O stretching | 1765, 1702 |
| C-H stretching (alkane) | 2973, 2931 |
| C-H bending | 1454 |
Note: Data is based on a substituted derivative. rsc.org The parent compound's spectrum may show variations.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Studies of this compound
Mass spectrometry (MS) is a powerful analytical technique for determining the precise molecular mass of this compound and for studying its fragmentation patterns upon ionization. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. rsc.org
Electron ionization (EI) mass spectrometry typically causes the molecule to fragment in a predictable manner. The analysis of these fragment ions can provide valuable structural information. Common fragmentation pathways for cyclic ketones include alpha-cleavage, where the bond adjacent to the carbonyl group is broken, and McLafferty rearrangements if a gamma-hydrogen is available. libretexts.org The fragmentation of the bicyclo[3.1.0]hexane system would likely involve the opening of the strained cyclopropane ring and subsequent cleavages of the cyclopentanone ring.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, distinguishing between compounds with the same nominal mass.
In the study of bicyclo[3.1.0]hexane derivatives, HRMS is routinely used to confirm the identity of synthesized products. For instance, in the palladium-catalyzed synthesis of various 3-azathis compound derivatives, HRMS with electrospray ionization (ESI) was employed to validate the expected molecular formulas. rsc.org The experimentally measured masses were found to be in excellent agreement with the theoretically calculated values, typically with an error of less than 5 ppm, thus confirming the successful synthesis of the target compounds. rsc.org
Table 1: Representative HRMS Data for Substituted this compound Derivatives
| Compound | Molecular Formula | Calculated [M+H]⁺ or [M+Na]⁺ | Found [M+H]⁺ or [M+Na]⁺ |
| 3-Aryl-3-azathis compound Derivative 1 | C₁₆H₁₉FNO₂ | 276.1394 | 276.1393 |
| 3-Aryl-3-azathis compound Derivative 2 | C₁₆H₁₉BrNO₂ | 336.0594 | 336.0594 |
| 3-Aryl-3-azathis compound Derivative 3 | C₁₆H₁₈ClNNaO₂ | 314.0918 | 314.0920 |
| 3-Aryl-3-azathis compound Derivative 4 | C₁₆H₁₉ClNO₂ | 292.1099 | 292.1098 |
Data sourced from a study on the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. rsc.org
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for distinguishing between isomers and elucidating the connectivity of a molecule.
For bicyclic systems, MS/MS can help confirm the core structure by analyzing characteristic fragmentation pathways. For example, research on volatile compounds from Senecio scandens utilized tandem mass spectrometry to differentiate isomers by analyzing their unique MS/MS spectra. researchgate.net Although not performed on this compound itself, the methodology is directly applicable. A precursor ion corresponding to the molecule of interest would be isolated and fragmented. The resulting fragmentation pattern, showing losses of moieties like CO, C₂H₂O, or cleavage of the cyclopropane ring, would provide a structural fingerprint, helping to confirm the this compound skeleton and distinguish it from other isomeric structures. researchgate.net
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and conformational details. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density and, consequently, atomic positions can be generated.
This technique has been crucial in confirming the structure of various bicyclo[3.1.0]hexane derivatives. A study on N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide revealed that the bicyclo[3.1.0]hexane skeleton exists in a boat conformation. rsc.org In another case, the crystal structure of a guanine-containing bicyclo[3.1.0]hexane nucleoside analogue validated all spectral assignments made for the compound. nih.gov Furthermore, X-ray analysis was used to unequivocally assign the absolute configuration of (1S, 5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane by analyzing its mandelic acid salt. google.com These examples underscore the power of X-ray crystallography in establishing the precise and unambiguous solid-state conformation and absolute configuration of the bicyclo[3.1.0]hexane ring system. rsc.orgnih.govgoogle.com
Table 2: Crystallographic Data for a Bicyclo[3.1.0]hexane Derivative
| Parameter | Value |
| Compound | N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 9.89(1) |
| b (Å) | 9.53(1) |
| c (Å) | 5.602(5) |
| α (°) | 104.71(2) |
| β (°) | 83.59(2) |
| γ (°) | 100.20(1) |
| Conformation | Boat |
Data from the single-crystal X-ray diffraction study of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The this compound structure contains two carbonyl groups (C=O), which act as chromophores. These chromophores are responsible for characteristic electronic transitions, primarily the n→π* transition, which occurs at a relatively long wavelength and with low intensity.
The UV-Vis spectrum is often analyzed in conjunction with chiroptical techniques like Circular Dichroism (CD). The absorption bands identified in the UV-Vis spectrum correspond to the electronic transitions that give rise to CD signals. researchgate.net For diones like this compound, the interaction or coupling between the two carbonyl chromophores can influence the electronic transitions, which can be further probed by chiroptical methods to gain stereochemical information.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereoisomer Characterization
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. rsc.orgnih.gov
In the context of bicyclo[3.1.0]hexane derivatives, these techniques have been successfully applied to assign the absolute configuration of enantiomers. rsc.orgnih.gov The method involves measuring the experimental ECD and ORD spectra and comparing them with spectra predicted by theoretical calculations, often using Density Functional Theory (DFT). researchgate.netrsc.org For a pair of enantiomeric bicyclo[3.1.0]hexane derivatives, the experimental ECD, ORD, and Vibrational Circular Dichroism (VCD) spectra were measured. rsc.orgnih.gov By comparing these experimental results with DFT simulations for different conformers, researchers were able to confidently assign the absolute configuration. researchgate.netrsc.org This combined experimental and computational approach is particularly valuable for conformationally flexible molecules like those containing the bicyclo[3.1.0]hexane ring. rsc.org
Reactivity and Reaction Mechanisms of Bicyclo 3.1.0 Hexane 2,4 Dione
Reactivity of the Cyclopropane (B1198618) Moiety in Bicyclo[3.1.0]hexane-2,4-dione
The fusion of the cyclopropane ring to the five-membered dione (B5365651) ring results in significant angle strain, making the C1-C6 and C5-C6 bonds of the cyclopropane susceptible to cleavage under various conditions.
Ring-Opening Reactions of the Cyclopropane Ring
The strained three-membered ring of bicyclo[3.1.0]hexane derivatives can be opened under both acidic and basic conditions, as well as through fragmentation reactions. The regioselectivity of the ring opening is often dependent on the reaction conditions and the substitution pattern of the molecule.
Under acidic conditions, the methanolysis of a bicyclo[3.1.0]hexane derivative with a ketone and an ester or aldehyde functionality flanking the cyclopropane ring has been shown to yield predominantly a 4-methoxycyclohexane derivative. This suggests a mechanism involving the cleavage of the C1-C6 bond followed by the nucleophilic attack of methanol. Conversely, under basic conditions, the same substrate undergoes cleavage of the C1-C5 bond to afford a 3-methoxymethylcyclopentanone.
A notable application of cyclopropane ring opening is the Grob-type fragmentation of 4-sulfonylbicyclo[3.1.0]hexan-2-ones. This reaction, facilitated by a base such as potassium tert-butoxide, leads to the formation of cis-vinyl cyclopropane carboxylic acids. For instance, the fragmentation of 4-sulfonyl-3,3,6,6-tetramethylbicyclo[3.1.0]hexan-2-one is a key step in the synthesis of cis-chrysanthemic acid. thieme-connect.com
| Reaction Conditions | Substrate | Major Product | Bond Cleaved |
|---|---|---|---|
| Acidic (Methanolysis) | Bicyclo[3.1.0]hexane with flanking ketone and ester/aldehyde | 4-Methoxycyclohexane derivative | C1-C6 |
| Basic (Methanolysis) | Bicyclo[3.1.0]hexane with flanking ketone and ester/aldehyde | 3-Methoxymethylcyclopentanone | C1-C5 |
| Basic (Grob Fragmentation) | 4-Sulfonyl-3,3,6,6-tetramethylbicyclo[3.1.0]hexan-2-one | cis-Chrysanthemic acid precursor | C1-C6 and C4-C5 |
Rearrangements Involving the Strained Ring System
Photochemical irradiation of bicyclo[3.1.0]hexane-2,4-diones can induce rearrangements to yield isomeric enol lactones, where the original bicyclic framework is altered. thermofisher.com For instance, the irradiation of 3,3,6,6-tetramethylthis compound results in the formation of an enol lactone, indicating a rearrangement process that involves the cleavage of the cyclopropane ring. oup.com
While thermal rearrangements of the saturated this compound system are not extensively documented, studies on the related unsaturated analog, bicyclo[3.1.0]hex-3-en-2-one, provide insight into the potential for thermally induced transformations. The thermal rearrangement of this compound to the ketonic tautomer of phenol proceeds via the initial cleavage of the internal C-C bond of the cyclopropane ring. doi.orgresearchgate.net
Reactivity of the Dione Functionality in this compound
The two carbonyl groups in the five-membered ring are key sites of reactivity, undergoing nucleophilic additions, enolization, and potentially condensation reactions.
Nucleophilic Addition and Substitution Reactions at Carbonyl Centers
The carbonyl carbons of this compound are electrophilic and can be attacked by various nucleophiles. A common reaction is the reduction of the carbonyl groups by hydride reagents. For example, the related compound 6,6-dimethyl-3-azathis compound can be reduced by sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate or a mineral acid such as sulfuric acid. google.com This suggests that the carbonyl groups of this compound would similarly be susceptible to reduction to the corresponding diol.
While specific examples of reactions with organometallic reagents like Grignard reagents for this compound are not detailed in the provided search results, the general reactivity of diones suggests that such reactions would lead to the formation of diols with the addition of the organometallic group to each carbonyl carbon.
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| 6,6-Dimethyl-3-azathis compound | Sodium borohydride, BF3·Et2O or H2SO4 | 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | Reduction |
Substitution reactions at the carbonyl centers of a simple dione are not typical. However, derivatization of the carbonyl groups, for example, through the formation of enol ethers or enol esters, could open pathways for substitution-type reactions.
Enolization and Related Reactions
Condensation Reactions
The enolates generated from this compound can act as nucleophiles in condensation reactions. While specific examples of intramolecular aldol or Knoevenagel condensations involving the parent this compound are not explicitly detailed, the principles of these reactions are applicable.
An intramolecular aldol condensation could potentially occur in a derivative of this compound that possesses a suitable electrophilic carbonyl group tethered to the bicyclic system. For example, the ozonolysis of (+)-3-carene followed by an intramolecular aldol condensation of the resulting ketoaldehyde is a key step in the synthesis of a bicyclic enone. doi.org This demonstrates the feasibility of such intramolecular cyclizations in related systems.
The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. thermofisher.commychemblog.compurechemistry.org In this context, this compound could potentially react with an active methylene compound in the presence of a basic catalyst. However, the dione itself contains acidic α-protons and could undergo self-condensation or other side reactions under basic conditions. More typically, the Knoevenagel condensation involves an aldehyde or ketone reacting with a compound containing an active methylene group. acs.org
Pericyclic Reactions (e.g., Cycloadditions, Sigmatropic Rearrangements) Involving this compound
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a key feature of the reactivity of strained ring systems. While direct cycloaddition reactions involving the dione itself are not extensively documented, derivatives of the bicyclo[3.1.0]hexane scaffold participate in various pericyclic transformations.
Cycloaddition Reactions: The bicyclo[3.1.0]hexane framework is often synthesized via cycloaddition reactions. For instance, [3+2] annulation of cyclopropenes with various partners is a convergent method to construct the bicyclo[3.1.0]hexane skeleton. researchgate.net Heterocyclic analogs, such as 3-azabicyclo[3.1.0]hexanes, can be synthesized through 1,3-dipolar cycloadditions between azomethine ylides and cyclopropenes. beilstein-journals.org Furthermore, derivatives like 6,6-Dimethyl-3-oxathis compound can function as dienophiles in Diels-Alder reactions, which are a class of [4+2] cycloadditions.
Sigmatropic Rearrangements: Sigmatropic rearrangements, involving the intramolecular migration of a sigma-bond, have been observed in protonated bicyclo[3.1.0]hexenone systems. These cations can undergo thermal isomerization to benzenium ions. cdnsciencepub.com Mechanistic studies, sometimes employing deuterium labeling, have shown that these rearrangements can occur through complex pathways, including a circumambulation of the cyclopropyl (B3062369) ring around the five-membered ring before the final ring-opening step. cdnsciencepub.com
Table 1: Examples of Pericyclic Reactions Involving Bicyclo[3.1.0]hexane Scaffolds
| Reaction Type | Reactants/Precursors | Product Type | Description |
|---|---|---|---|
| [3+2] Cycloaddition | Cyclopropenes and Aminocyclopropanes | Bicyclo[3.1.0]hexanes | A convergent synthesis of the bicyclic core structure. researchgate.net |
| 1,3-Dipolar Cycloaddition | Azomethine ylide and Cyclopropenes | 3-Azabicyclo[3.1.0]hexane derivatives | Forms heterocyclic analogs of the core structure. beilstein-journals.org |
| [4+2] Cycloaddition (Diels-Alder) | 6,6-Dimethyl-3-oxathis compound (as dienophile) and a diene | Complex cyclic structures | A derivative of the core structure participating in a classic cycloaddition. |
| Sigmatropic Rearrangement | Protonated bicyclo[3.1.0]hexenones | Protonated phenols | Thermal isomerization involving skeletal rearrangement and ring opening. cdnsciencepub.com |
Photochemical and Thermal Transformations of this compound
The strained bicyclic system of this compound is susceptible to transformations under photochemical and thermal conditions, often leading to significant molecular rearrangements.
Photochemical Reactions: The photochemistry of bicyclo[3.1.0]hexenone derivatives has been a subject of considerable study. Irradiation of 3,3-dimethylthis compound can induce rearrangements involving the three-membered ring. oup.com More generally, bicyclo[3.1.0]hex-3-en-2-ones are known to undergo photochemical rearrangement to phenolic compounds. researchgate.net Computational studies suggest that upon excitation to the triplet state, the cleavage of the internal cyclopropane C-C bond is essentially barrierless. This is followed by intersystem crossing to the ground state potential energy surface, leading to a diradical intermediate which then undergoes a 1,2-hydrogen shift to form the ketonic tautomer of phenol. nih.govirbbarcelona.org The synthesis of certain difluoromethyl-substituted 3-azabicyclo[3.1.0]hexane-2,4-diones has been achieved through the photochemical decomposition of pyrazoline precursors, indicating that photochemical methods can be effective for constructing this ring system. researchgate.net
Thermal Reactions: Thermally, bicyclo[3.1.0]hexenone systems can rearrange to phenols, though this often requires high temperatures. nih.govresearchgate.net For the parent bicyclo[3.1.0]hex-3-en-2-one, the thermal rearrangement to the ketonic tautomer of phenol is predicted to have a high activation energy (41.2 kcal/mol), with the rate-determining step being the cleavage of the internal C-C bond of the cyclopropane ring. nih.govirbbarcelona.org Theoretical studies on the thermal rearrangement of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one indicate a complex mechanism involving multiple potential energy surfaces. The reaction is thought to proceed from a singlet ground state to a more stable triplet product via an intersystem crossing. rsc.org
Table 2: Summary of Photochemical and Thermal Transformations
| Condition | Reactant System | Key Intermediate | Product(s) |
|---|---|---|---|
| Photochemical (UV) | Bicyclo[3.1.0]hex-3-en-2-one | Triplet state, Diradical | Ketonic tautomer of phenol nih.gov |
| Photochemical (UV) | Pyrazoline derivative | Diradical/Nitrogen extrusion | 3-Azathis compound derivative researchgate.net |
| Thermal | Bicyclo[3.1.0]hex-3-en-2-one | Diradical | Ketonic tautomer of phenol nih.gov |
| Thermal | Protonated bicyclo[3.1.0]hexenones | Carbocation | Protonated phenols cdnsciencepub.com |
Oxidative and Reductive Transformations of this compound
The two carbonyl groups in this compound are primary sites for oxidative and reductive transformations.
Reductive Transformations: The ketone functionalities are readily reduced. For example, 3-azathis compound derivatives can be reduced to the corresponding 3-azabicyclo[3.1.0]hexane using reagents like sodium borohydride and boron trifluoride etherate. google.com This complete reduction of both carbonyl groups to methylenes highlights a powerful method for accessing the parent saturated bicyclic amine scaffold from the dione. Heterocyclic analogs such as 6,6-Dimethyl-3-oxathis compound can undergo reduction reactions that convert the oxirane ring to a diol.
Oxidative Transformations: Oxidation reactions can also be performed on derivatives of the bicyclo[3.1.0]hexane core. For instance, a secondary alcohol on the bicyclic frame can be oxidized to a ketone. mdpi.com In the case of 6,6-Dimethyl-3-oxathis compound, the compound can be oxidized to form corresponding carboxylic acids.
Table 3: Oxidative and Reductive Reagents and Products
| Transformation | Reagent(s) | Substrate Example | Product Example |
|---|---|---|---|
| Reduction | NaBH₄ / BF₃·Et₂O | 3-Azathis compound derivative | 3-Azabicyclo[3.1.0]hexane derivative google.com |
| Oxidation | Standard oxidizing agents | 6,6-Dimethyl-3-oxathis compound | Dicarboxylic acid |
Acid-Catalyzed and Base-Catalyzed Reactions of this compound
The reactivity of the bicyclo[3.1.0]hexane system is significantly influenced by the presence of acids or bases, which can catalyze ring-opening or fragmentation reactions.
Acid-Catalyzed Reactions: Under acidic conditions, the cyclopropane ring of activated bicyclo[3.1.0]hexane derivatives can be opened. For example, methanolysis of such compounds in acidic media leads to the formation of a 4-methoxycyclohexane derivative. This outcome is suggestive of a mechanism involving the cleavage of the C1-C6 bond of the cyclopropane, followed by nucleophilic attack by methanol. The thermal isomerization of protonated bicyclo[3.1.0]hexenones to protonated phenols in strong acids like triflic acid is another example of a significant acid-catalyzed transformation. cdnsciencepub.com
Base-Catalyzed Reactions: Base-catalyzed reactions often proceed through different mechanistic pathways. In contrast to the acid-catalyzed reaction, the methanolysis of activated bicyclo[3.1.0]hexanes under basic conditions yields a 3-methoxymethylcyclopentanone. This product arises from the cleavage of the C1-C5 bond of the cyclopropane ring. Base-promoted reactions are also key in the synthesis of the bicyclo[3.1.0]hexane skeleton itself, such as the ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione. nih.govacs.org Additionally, derivatives of the core structure can undergo base-promoted fragmentation. A notable example is the Grob fragmentation of 4-sulfonyl-bicyclo[3.1.0]hexan-2-ones, which can be initiated by bases like potassium tert-butoxide. researchgate.netresearchgate.net
Table 4: Comparison of Acid- and Base-Catalyzed Ring Opening
| Condition | Reagent | Substrate | Product | Ring Bond Cleaved |
|---|---|---|---|---|
| Acidic | Methanol / H⁺ | Activated Bicyclo[3.1.0]hexane | 4-Methoxycyclohexane derivative | C1-C6 |
| Basic | Methanol / Base | Activated Bicyclo[3.1.0]hexane | 3-Methoxymethylcyclopentanone | C1-C5 |
Mechanistic Investigations using Isotopic Labeling Studies
To elucidate the complex mechanisms of the rearrangements and reactions involving the bicyclo[3.1.0]hexane skeleton, isotopic labeling is an invaluable tool. By replacing specific atoms with their heavier isotopes (e.g., ¹H with ²H or ³H; ¹²C with ¹³C or ¹⁴C), chemists can trace the fate of these atoms throughout a reaction, providing definitive evidence for proposed pathways.
For instance, in the study of thermal isomerizations of protonated bicyclo[3.1.0]hexenones, deuterium labeling was crucial in demonstrating that the reaction proceeds via a circumambulation of the cyclopropyl ring. cdnsciencepub.com The position of the deuterium label in the final phenolic product can distinguish between different possible ring-opening and rearrangement mechanisms.
The synthesis of isotopically-labeled compounds, such as those containing deuterium (²H) or tritium (³H), is a prerequisite for such studies. google.com These labeled molecules can be subjected to the reaction conditions under investigation, and the position of the isotope in the product can be determined using techniques like NMR spectroscopy or mass spectrometry. This information can confirm, for example, which specific C-C bond in the cyclopropane ring is cleaved during an acid- or base-catalyzed ring-opening reaction or which hydrogen atom migrates during a photochemical rearrangement.
Computational and Theoretical Investigations of Bicyclo 3.1.0 Hexane 2,4 Dione
Strain Energy Calculations and Aromaticity/Antiaromaticity Assessment
The unique bicyclic structure of bicyclo[3.1.0]hexane-2,4-dione, featuring a fused cyclopropane (B1198618) and cyclopentane (B165970) ring system, inherently introduces significant ring strain. This strain influences the molecule's geometry, stability, and reactivity. Computational chemistry provides powerful tools to quantify this strain energy and to assess the electronic properties of the ring system, such as aromaticity or antiaromaticity.
Strain Energy Calculations
The strain energy of a cyclic molecule is the amount of energy by which it is destabilized compared to a hypothetical strain-free reference compound. This energy arises from bond angle distortion (angle strain), bond stretching or compression, and steric hindrance (torsional strain). For bicyclic systems like bicyclo[3.1.0]hexane, the total strain is often considered to be approximately the sum of the strain energies of the constituent rings.
One common computational approach to determine strain energy is through the use of isodesmic and homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. Homodesmotic reactions provide a more refined measure by also conserving the hybridization states of the atoms.
| Computational Method | Calculated Strain Energy (kcal/mol) |
|---|---|
| W1BD | 32.4 |
| G-4 | 32.9 |
| CBS-APNO | 32.1 |
| CBS-QB3 | 32.4 |
| M062X/6-31+G(2df,p) | 31.1 |
These values indicate a significant degree of strain in the bicyclo[3.1.0]hexane framework. The presence of two carbonyl groups in the 2 and 4 positions of the cyclopentane ring in this compound is expected to further influence the strain energy due to changes in geometry and electronic distribution.
Further insight can be gained from computational studies on similar structures. For instance, a density functional theory (DFT) study at the B3LYP/6-31G* level on 6,6-Dimethyl-3-oxathis compound, which also possesses a strained bicyclic geometry, provides information on its electronic properties.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.72 eV |
| LUMO Energy | -0.90 eV |
| Energy Gap (ΔE) | 5.82 eV |
The molecular electrostatic potential (MESP) map of this related compound highlights electron-deficient regions at the cyclopropane ring and electron-rich zones at the carbonyl oxygens, which is indicative of the electronic consequences of the ring strain and functional groups.
Aromaticity/Antiaromaticity Assessment
Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability. Conversely, antiaromaticity describes a cyclic molecule with a p-electron system that is less stable. The assessment of aromaticity is not always straightforward and often relies on several criteria, including energetic, geometric, and magnetic properties.
One of the most widely used computational methods to evaluate aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS is a magnetic criterion for aromaticity and is calculated as the negative of the magnetic shielding at a specific point in space, typically at the center of a ring. A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic ring current and antiaromaticity. Values close to zero are characteristic of non-aromatic systems.
It is important to note that the interpretation of NICS values can be complex, and factors such as ring strain and the presence of heteroatoms can influence the results. diva-portal.orggithub.io Therefore, a comprehensive assessment would typically involve multiple computational methods and a comparison with appropriate reference compounds.
Synthetic Applications and Transformations Involving Bicyclo 3.1.0 Hexane 2,4 Dione As a Building Block
Bicyclo[3.1.0]hexane-2,4-dione as a Precursor for Complex Organic Molecules
The unique structural and electronic properties of this compound and its derivatives make them valuable precursors for a diverse range of intricate organic molecules. The strained cyclopropane (B1198618) ring can be selectively opened or rearranged, while the ketone groups offer handles for functionalization, leading to the construction of medicinally and synthetically important compounds, including spirocycles, fused polycycles, and other rearranged products. researchgate.netnih.govacs.org The rigid bicyclic template is particularly useful for creating conformationally constrained analogues of biologically active molecules. nih.gov
The bicyclo[3.1.0]hexane core is a valuable scaffold for the synthesis of spiro compounds, where two rings share a single common atom. A prominent strategy for constructing such molecules involves the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. nih.gov This methodology has been successfully applied to generate complex heterocyclic spiro compounds.
For instance, one-pot, three-component reactions involving an α-amino acid, a cyclic dione (B5365651) (like ninhydrin or alloxane), and a cyclopropene can produce spiro-fused 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity. mdpi.commdpi.com These reactions proceed through the in-situ generation of an azomethine ylide, which then undergoes cycloaddition with the cyclopropene. This approach has been used to synthesize novel classes of compounds such as 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] and 1,3-diazaspiro[bicyclo[3.1.0]hexane]oxindoles. mdpi.commdpi.com Some of these spiro compounds have been investigated for their potential as antitumor agents. mdpi.comsciforum.net
| Precursors | Reaction Type | Spirocyclic Product | Reference |
| Alloxane, α-Amino Acids, Cyclopropenes | 1,3-Dipolar Cycloaddition | 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | mdpi.com |
| Isatines, α-Amino Acids, 2H-Azirines | 1,3-Dipolar Cycloaddition | 1,3-Diazaspiro[bicyclo[3.1.0]hexane]oxindoles | mdpi.com |
| Ninhydrin, α-Amino Acids | 1,3-Dipolar Cycloaddition | 3-Azabicyclo[3.1.0]hexane-2,2′-indenes | mdpi.com |
The bicyclo[3.1.0]hexane skeleton serves as a key intermediate in the synthesis of fused polycyclic systems. The strain energy of the cyclopropane ring can be harnessed to drive reactions that form additional rings. A notable example is the use of thermal Cope rearrangements to construct fused tricyclic products. rsc.org
In this approach, a 1-furanyl-2-alkenylcyclopropane, which contains the core bicyclo[3.1.0]hexane motif within its structure, undergoes a highly stereoselective thermal rearrangement. This nist.govnist.gov-sigmatropic shift leads to the formation of a new seven-membered ring, resulting in complex fused systems like hexahydroazuleno[4,5-b]furans. The stereochemistry of the alkene substituent on the cyclopropane ring dictates the reaction's feasibility, with E-alkenes rearranging smoothly at moderate temperatures (e.g., 40 °C), while the corresponding Z-isomers are unreactive under the same conditions. rsc.org This method provides a novel and stereoselective route for assembling complex polycyclic architectures from simple acyclic precursors via the bicyclo[3.1.0]hexane intermediate. rsc.org
The inherent strain of the bicyclo[3.1.0]hexane ring system makes it prone to various rearrangement reactions, which can be exploited to access diverse and synthetically useful molecular frameworks. These transformations often involve the cleavage of one or more bonds of the cyclopropane ring.
One significant application is the Grob-type fragmentation of substituted bicyclo[3.1.0]hexan-2-ones. For example, the fragmentation of 4-sulfonyl-3,3,6,6-tetramethylbicyclo[3.1.0]hexan-2-ones is a key step in the enantioselective synthesis of (1R)-cis-chrysanthemic acid, a component of many synthetic pyrethroid insecticides. thieme-connect.com This reaction proceeds via cleavage of the C1-C6 bond of the bicyclic system.
Photochemical rearrangements also provide a pathway to novel structures. Derivatives such as 3-azabicyclo[3.1.0]hexane-2,4-diones undergo photochemical transformations, leading to rearranged products. acs.org Furthermore, the bicyclo[3.1.0]hexane template has been intentionally rearranged in the synthesis of carbocyclic nucleosides to create specific conformations that can improve binding affinity to biological targets like kinases. nih.gov
Stereocontrol and Chirality Transfer in Reactions Involving this compound
Achieving high levels of stereocontrol is a central goal in modern organic synthesis, and the rigid bicyclo[3.1.0]hexane scaffold is an excellent platform for developing stereoselective reactions. The synthesis of enantioenriched bicyclo[3.1.0]hexane derivatives often relies on asymmetric catalysis or the desymmetrization of prochiral precursors.
A powerful strategy for the stereoselective construction of the bicyclo[3.1.0]hexane skeleton is the intramolecular radical cyclopropanation of unactivated alkenes. d-nb.info Using a cooperative catalyst system, such as Cu(I)/secondary amine, this method enables the single-step construction of bicyclo[3.1.0]hexane skeletons bearing highly congested vicinal all-carbon quaternary stereocenters with excellent enantioselectivity. d-nb.info
Furthermore, the desymmetrization of prochiral bicyclo[3.1.0]hexane-2,4-diones is a highly effective approach for accessing enantiomerically pure products. A notable example is the desymmetrization of 3,3,6,6-tetramethylthis compound, which serves as a key step in the enantioselective synthesis of (1R)-cis-chrysanthemic acid. thieme-connect.com This process creates chiral molecules from an achiral starting material, establishing critical stereocenters for subsequent transformations.
| Method | Precursor Type | Key Feature | Outcome | Reference |
| Asymmetric Intramolecular Cyclopropanation | Aldehydes with unactivated alkenes | Cu(I)/secondary amine cooperative catalysis | Enantioenriched bicyclo[3.1.0]hexanes with vicinal quaternary centers | d-nb.info |
| Desymmetrization | Prochiral 3,3,6,6-tetramethylthis compound | Selective reaction on a symmetric molecule | Enantioselective synthesis of (1R)-cis-chrysanthemic acid | thieme-connect.com |
Application in Cascade and Domino Reactions
Cascade and domino reactions offer a highly efficient means of building molecular complexity from simple starting materials in a single synthetic operation. The bicyclo[3.1.0]hexane framework can be both a product of and a participant in such reaction sequences.
The construction of the bicyclo[3.1.0]hexane skeleton itself can be achieved through elegant cascade processes. For example, a palladium-catalyzed cascade annulation strategy involving Morita–Baylis–Hillman carbonates has been developed. researchgate.netresearchgate.net These reactions, which can proceed via [1+2]/[3+2] or [1+4]/[3+2] annulation pathways, allow for the rapid assembly of complex bicyclo[3.1.0]hexane frameworks containing multiple contiguous quaternary stereogenic centers with good to excellent enantioselectivity. researchgate.net These methods capitalize on the chemoselective activation of different precursors in the same pot to trigger a sequence of bond-forming events.
Use in Materials Science as a Monomer or Scaffold for Polymer Development
While the direct application of this compound as a monomer in traditional polymer chemistry is not widely documented, the rigid scaffold is a crucial component in the synthesis of specialized polymeric and materials-science-relevant molecules, particularly in the field of biotechnology.
The bicyclo[3.1.0]hexane core is used to create conformationally locked nucleoside analogues, often referred to as "pseudosugars". oup.com These modified nucleosides serve as monomers for the solid-phase synthesis of oligonucleotides, which are synthetic biopolymers. By incorporating the rigid bicyclo[3.1.0]hexane unit in place of the flexible furanose ring of natural nucleosides, the resulting oligonucleotide chain is forced into a specific, predetermined conformation. This conformational constraint can enhance binding affinity to target RNA or DNA sequences and improve resistance to nuclease degradation, making these modified oligonucleotides valuable tools in research and therapeutic applications. The synthesis of these polymers requires optimized phosphoramidite chemistry to efficiently couple the bicyclo[3.1.0]hexane-containing monomers. oup.com
Additionally, derivatives of the bicyclo[3.1.0]hexane framework, such as spiro-compounds, have been noted for their potential applications in materials science as organic semiconductors, although this is a broader application of the resulting spirocyclic structure rather than the bicyclic core itself. nih.gov
Role in Mechanistic Probes and Understanding Reaction Dynamics
The unique structural and electronic properties of this compound and its derivatives make them valuable tools for probing reaction mechanisms and understanding complex reaction dynamics. The inherent strain of the fused cyclopropane and cyclopentane (B165970) rings, combined with the reactivity of the dione functionality, allows these molecules to serve as sensitive indicators of reaction conditions and intermediates. Researchers have utilized this framework to gain insights into photochemical rearrangements, thermal processes, and reaction pathways involving reactive intermediates.
The rigid bicyclo[3.1.0]hexane skeleton provides a constrained system that can be used to investigate the course of chemical transformations. For example, derivatives of this compound have been employed as mechanistic probes in studies of base-promoted ring contractions and stereoselective rearrangements. researchgate.net The specific bond cleavages and rearrangements observed under different conditions offer direct evidence of the underlying reaction pathways.
In computational chemistry, the bicyclo[3.1.0]hexane system has been the subject of theoretical studies to map potential energy surfaces and understand reaction dynamics. For instance, theoretical studies on the thermal ring-opening rearrangement of a related compound, 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one, have been conducted using density functional theory (DFT) and ab initio methods to investigate the molecular mechanism involving different electronic spin states. rsc.org
One key area where this compound serves as a mechanistic probe is in photochemistry. The irradiation of these non-enolizable β-diketones can lead to specific, predictable transformations. Studies have shown that irradiation of bicyclo[3.1.0]hexane-2,4-diones results in the formation of isomeric enol lactones, a process that notably retains the integrity of the cyclopropane ring. oup.com This contrasts with other related structures where cleavage of the cyclopropane ring is a characteristic outcome, highlighting how the bicyclo[3.1.0]hexane framework channels the photochemical energy into a specific reaction pathway. oup.com
Furthermore, the selective cleavage of the cyclopropane ring under different catalytic conditions provides a clear probe into reaction mechanisms. For example, the methanolysis of activated bicyclo[3.1.0]hexane derivatives demonstrates distinct outcomes depending on whether the conditions are acidic or basic.
Under acidic conditions , the reaction predominantly yields a 4-methoxycyclohexane derivative, indicating a specific cleavage of the C1-C6 bond.
Conversely, under basic conditions , the reaction produces a 3-methoxymethylcyclopentanone, which results from the cleavage of the C1-C5 bond. This differential reactivity serves as an excellent probe for understanding how reaction environments dictate the mode of ring-opening and subsequent nucleophilic attack.
The table below summarizes key research findings where the bicyclo[3.1.0]hexane core has been instrumental in elucidating reaction mechanisms.
| Type of Study | Substrate/System | Conditions | Key Observation | Mechanistic Insight |
|---|---|---|---|---|
| Photochemistry | Bicyclo[3.1.0]hexane-2,4-diones | Irradiation | Formation of isomeric enol lactones with retention of the cyclopropane ring. oup.com | The bicyclic framework directs the photochemical rearrangement pathway, preventing cyclopropane ring cleavage. oup.com |
| Thermal Rearrangement (Theoretical) | 1H-Bicyclo[3.1.0]hexa-3,5-dien-2-one | Computational (DFT, CASSCF) | The reaction can proceed through different potential energy surfaces involving singlet and triplet states. rsc.org | Provides a model for understanding two-state reactivity and intersystem crossing in thermal ring-opening reactions. rsc.org |
| Ring-Opening Reaction | Activated Bicyclo[3.1.0]hexane derivatives | Methanolysis (Acidic) | Predominant formation of a 4-methoxycyclohexane derivative. | Demonstrates selective cleavage of the C1-C6 cyclopropane bond under acidic catalysis. |
| Ring-Opening Reaction | Activated Bicyclo[3.1.0]hexane derivatives | Methanolysis (Basic) | Formation of a 3-methoxymethylcyclopentanone. | Illustrates selective cleavage of the C1-C5 cyclopropane bond under basic catalysis. |
Advanced Stereochemical Considerations in Bicyclo 3.1.0 Hexane 2,4 Dione Chemistry
Chirality and Enantiomeric Purity in Synthesis
The synthesis of chiral, enantioenriched bicyclo[3.1.0]hexane derivatives is of significant interest due to the distinct biological activities often exhibited by different enantiomers. The enantiomeric purity of these compounds is typically determined by chiral chromatography or by measuring the specific rotation.
An effective strategy for constructing enantioenriched bicyclo[3.1.0]hexane skeletons involves the asymmetric intramolecular radical cyclopropanation of aldehydes. nih.gov This method, utilizing a cooperative catalytic system of Cu(I) and a chiral secondary amine, facilitates the formation of bicyclo[3.1.0]hexane structures with excellent enantioselectivity. nih.gov While this has been applied to various bicyclo[3.1.0]hexane precursors, the direct asymmetric synthesis of bicyclo[3.1.0]hexane-2,4-dione with high enantiomeric purity remains a specific challenge.
For instance, the synthesis of related chiral bicyclic 3-azabicyclo[3.1.0]hexanes has been achieved through copper(I)-catalyzed asymmetric [3+2] cycloaddition, yielding products with high enantiomeric excess (ee). While not the dione (B5365651), this demonstrates a viable pathway for achieving high enantiopurity in this bicyclic system.
| Derivative | Chiral Catalyst/Method | Enantiomeric Excess (ee) | Specific Rotation |
|---|---|---|---|
| Enantioenriched bicyclo[3.1.0]hexane skeletons | Cu(I)/chiral secondary amine | Good to excellent | Not Reported |
| Chiral 3-azabicyclo[3.1.0]hexanes | Copper(I)-catalyzed asymmetric [3+2] cycloaddition | Up to 99% | Not Reported |
Diastereoselectivity and Regioselectivity in Reactions
The rigid bicyclic framework of this compound dictates the facial selectivity of approaching reagents, leading to high levels of diastereoselectivity in its reactions. Similarly, the electronic nature of the dione influences the regioselectivity of reactions such as enolate formation and subsequent alkylation.
The (3 + 2) annulation of cyclopropenes with aminocyclopropanes provides a convergent route to bicyclo[3.1.0]hexanes with high diastereoselectivity, particularly with fluorinated derivatives. nih.gov This highlights the inherent stereocontrol exerted by the bicyclic system during its formation.
In reactions involving the dione functionality, such as reduction, the approach of a hydride reagent is generally favored from the less sterically hindered convex face of the molecule, leading to the preferential formation of one diastereomer of the corresponding diol. The regioselectivity of enolate formation is governed by both kinetic and thermodynamic control. The C3 protons, flanked by two carbonyl groups, are the most acidic. Deprotonation under kinetic control (using a strong, hindered base at low temperature) would likely favor the formation of the enolate at the less substituted position if the scaffold were substituted. Subsequent alkylation would then proceed from the less hindered face.
| Reaction | Substrate | Reagents | Major Product Diastereomer | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| (3 + 2) Cycloaddition | Cyclopropenes and aminocyclopropanes | Photoredox catalyst | Fluorinated bicyclo[3.1.0]hexanes | High |
| Reduction | Substituted this compound (hypothetical) | NaBH4 | exo,exo-diol | Predicted to be high |
Conformational Isomerism and Dynamic Stereochemistry
The bicyclo[3.1.0]hexane ring system can theoretically exist in boat and chair-like conformations. However, the fusion of the cyclopropane (B1198618) ring significantly restricts the conformational flexibility of the five-membered ring. X-ray diffraction studies of a bicyclo[3.1.0]hexane derivative have shown that the skeleton exists in a boat conformation, with the five-membered ring being considerably flattened compared to cyclopentane (B165970). rsc.org
Computational studies on a substituted bicyclo[3.1.0]hexane derivative have further supported the preference for a boat-like conformation over a chair-like one. researchgate.net For this compound, the boat conformation would minimize the steric interactions and angle strain. The dynamic stereochemistry would involve a shallow boat-to-boat interconversion, though the energy barrier for this process is expected to be higher than in a simple cyclopentane due to the rigidity imposed by the cyclopropane ring. The presence of the sp2-hybridized carbons of the carbonyl groups would further flatten the five-membered ring.
| Compound | Method | Most Stable Conformation | Key Findings |
|---|---|---|---|
| N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide | X-ray Diffraction | Boat | Five-membered ring is flattened. rsc.org |
| Substituted bicyclo[3.1.0]hexane derivative | DFT Calculations | Boat-like | Boat conformers are much more stable than chair conformers. researchgate.net |
| This compound | Theoretical | Boat | Expected to be the most stable conformation to minimize strain. |
Resolution and Asymmetric Synthesis of this compound Enantiomers
Access to enantiomerically pure this compound is crucial for the synthesis of chiral targets. This can be achieved either by resolution of a racemic mixture or by direct asymmetric synthesis.
A common method for the resolution of bicyclic compounds is the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary. For example, a late-stage resolution of a bicyclo[3.1.0]hexane derivative has been achieved through esterification with O-acetyl-(S)-mandelic acid. researchgate.net
Enzyme-catalyzed kinetic resolutions offer a powerful alternative. A lipase-catalyzed asymmetric acetylation has been successfully employed to resolve a racemic bicyclo[3.1.0]hexan-2-ol derivative, providing access to both enantiomers with high purity. nih.gov This approach could potentially be adapted for the resolution of a precursor to this compound.
Direct asymmetric synthesis provides a more elegant and efficient route to enantiopure materials. As mentioned earlier, asymmetric intramolecular cyclopropanation reactions have been developed for the synthesis of enantioenriched bicyclo[3.1.0]hexane skeletons and represent a promising strategy for the asymmetric synthesis of this compound. nih.gov
| Method | Substrate | Resolving Agent/Catalyst | Outcome |
|---|---|---|---|
| Diastereomeric Ester Formation | Bicyclo[3.1.0]hexane derivative | O-acetyl-(S)-mandelic acid | Successful resolution of enantiomers. researchgate.net |
| Enzymatic Kinetic Resolution | (±)-Bicyclo[3.1.0]hexan-2-ol derivative | Lipase | Separation of enantiomers with high purity. nih.gov |
| Asymmetric Synthesis | Aldehyde with an unactivated alkene | Cu(I)/chiral secondary amine | Enantioenriched bicyclo[3.1.0]hexane products. nih.gov |
Emerging Research Directions and Future Perspectives for Bicyclo 3.1.0 Hexane 2,4 Dione
Development of Novel Synthetic Routes
Current synthetic strategies for the bicyclo[3.1.0]hexane framework often involve intramolecular cyclopropanation reactions or ring contractions of larger ring systems. acs.orgresearchgate.net Future research is expected to focus on developing more efficient, stereoselective, and environmentally benign synthetic methodologies.
Key areas for future synthetic development include:
Asymmetric Catalysis: The development of catalytic enantioselective methods for the synthesis of chiral bicyclo[3.1.0]hexane-2,4-dione derivatives is a significant area for growth. Chiral catalysts could enable the production of specific stereoisomers, which is crucial for applications in medicinal chemistry and materials science.
Photochemical and Electrochemical Methods: The use of light or electricity to drive the synthesis of this strained ring system could offer new pathways with unique selectivity. nih.gov These methods may allow for the construction of the bicyclo[3.1.0]hexane core under mild conditions, avoiding the use of harsh reagents.
Flow Chemistry: Continuous flow synthesis could provide a safer and more scalable approach to the preparation of this compound and its derivatives, particularly for reactions that are highly exothermic or involve unstable intermediates.
A comparison of potential synthetic approaches is presented in Table 1.
Table 1: Comparison of Potential Novel Synthetic Routes for this compound
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Asymmetric Catalysis | High enantioselectivity, catalytic turnover | Catalyst design and optimization |
| Photochemical/Electrochemical | Mild reaction conditions, unique reactivity | Specialized equipment, control of side reactions |
| Flow Chemistry | Improved safety and scalability, precise control | Initial setup costs, potential for clogging |
Exploration of Unprecedented Reactivity Patterns
The inherent ring strain and the presence of two carbonyl groups in this compound suggest a rich and largely unexplored reactivity profile. While some reactions of its derivatives are known, the full potential of the parent compound remains to be unlocked.
Future research into the reactivity of this compound could focus on:
Ring-Opening and Rearrangement Reactions: The strained cyclopropane (B1198618) ring is susceptible to cleavage under various conditions (e.g., thermal, photochemical, acid/base catalysis). researchgate.net A systematic study of these reactions could lead to the discovery of novel molecular scaffolds.
Reactions at the Carbonyl Groups: The dicarbonyl functionality can be exploited for a variety of transformations, including condensations, reductions, and additions. The unique geometry of the bicyclic system may lead to unusual stereochemical outcomes in these reactions.
Cycloaddition Reactions: While derivatives have been used in Diels-Alder reactions, the potential of the parent dione (B5365651) as a dienophile or dipolarophile in other cycloaddition processes is an area ripe for investigation.
Advanced Characterization Techniques and Computational Methods
A deeper understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While standard spectroscopic methods are routinely used, advanced techniques and computational modeling can provide more detailed insights.
Future characterization efforts should include:
Advanced Spectroscopic Techniques: The application of techniques such as Vibrational Circular Dichroism (VCD) and Raman spectroscopy could provide detailed information about the molecule's stereochemistry and vibrational modes. google.comgoogle.com Solid-state NMR could be used to study its structure and dynamics in the solid phase.
X-ray Crystallography: Obtaining a high-resolution crystal structure of the parent compound would provide definitive information about its bond lengths, bond angles, and three-dimensional conformation.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties, reaction mechanisms, and electronic structure. researchgate.net These theoretical studies can guide experimental work and provide a deeper understanding of the molecule's behavior.
Potential for Functional Material Development
The rigid and compact structure of this compound makes it an attractive building block for the development of novel functional materials.
Potential applications in materials science include:
Polymer Chemistry: The dione functionality could be used to incorporate the bicyclic unit into polymer backbones or as a cross-linking agent to create materials with enhanced thermal and mechanical properties.
Metal-Organic Frameworks (MOFs): Dicarboxylate derivatives of the bicyclo[3.1.0]hexane system could serve as linkers for the construction of MOFs with unique pore structures and properties for applications in gas storage and separation.
Conductive Materials: While not inherently conductive, the this compound core could be functionalized with electroactive groups to create novel organic electronic materials.
Interdisciplinary Research Areas (e.g., chemical biology probes, supramolecular chemistry)
The unique structural features of this compound also open up possibilities for its use in interdisciplinary research fields.
Emerging interdisciplinary applications include:
Chemical Biology: Derivatives of this compound could be designed as probes to study biological processes. For example, they could act as enzyme inhibitors or receptor ligands, with the rigid bicyclic core providing conformational constraint to enhance binding affinity and selectivity. nih.gov
Supramolecular Chemistry: The dione moiety can participate in hydrogen bonding and other non-covalent interactions, making the molecule a potential building block for the construction of self-assembling systems and supramolecular architectures. This could lead to the development of new sensors, catalysts, and drug delivery systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Bicyclo[3.1.0]hexane-2,4-dione and its derivatives?
- Methodology :
- (3 + 2) Annulation : Cyclopropenes and aminocyclopropanes react in the presence of an Ir catalyst (e.g., [Ir(dtbbpy)(ppy)₂]PF₆) to yield bicyclic derivatives. This method offers diastereoselectivity, as demonstrated in nitro methane solvent systems .
- Oxidation/Substitution : Cyclohexanone derivatives undergo oxidation (e.g., 4-hydroxy-2,2-dimethylcyclohexanone) or substitution to form functionalized bicyclic structures .
- Validation : Monitor reaction progress via TLC, NMR, and mass spectrometry.
Q. How can structural discrepancies in molecular formulas (e.g., C₆H₆O₂ vs. C₅H₄O₃) be resolved?
- Analytical Techniques :
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
- Elemental Analysis for empirical formula validation.
- Cross-Referencing CAS Registry Numbers : For example, CAS 29798-87-6 (C₆H₆O₂) vs. 5617-74-3 (C₅H₄O₃) indicates distinct derivatives .
- Context : Differences arise from substituent variations (e.g., oxa-bridge vs. alkyl groups).
Q. What experimental methods are used to characterize bicyclic structure and electronic properties?
- Spectroscopic Tools :
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and bridge oxygen (C-O-C) stretches .
- Electron Spin Resonance (ESR) : Measure hyperfine splitting constants (e.g., 0.75–1.00 mT for bicyclo[3.1.0]hexane semidione radicals) .
- X-Ray Diffraction : Resolve strain in the bicyclic framework (e.g., bond angles <109.5° in cyclopropane rings) .
Q. What thermodynamic data are available for stability and reactivity studies?
- Key Data :
- Heat of Combustion : Bicyclo[3.1.0]hexane derivatives exhibit strain energy (~30–40 kJ/mol) due to cyclopropane rings .
- Heat Capacity (Cp) : Experimentally determined Cp values (e.g., 171.21 J/mol·K) are validated via force-field calculations .
- Application : Predict thermal stability during reactions or storage.
Advanced Research Questions
Q. How do substituents influence the bioactivity of 3-azathis compound derivatives?
- Case Study :
- Aromatase Inhibition : Substituents like 4-aminophenyl and alkyl chains (e.g., butyl) enhance binding affinity (Kᵢ <20 nM) by mimicking steroidal substrates. Compare with aminoglutethimide (Kᵢ = 180 nM) .
- mGlu Receptor Agonists : C-2 and C-6 functionalization (e.g., triazole sulfanyl groups) modulates selectivity for mGlu2 over mGlu3 receptors .
- Design Strategy : Use molecular docking to optimize substituent steric/electronic effects.
Q. What computational methods validate experimental hyperfine coupling constants?
- Approach :
- Density Functional Theory (DFT) : Calculate spin densities and compare with ESR-measured hyperfine splitting constants (Table IV, ).
- Molecular Dynamics (MD) : Simulate radical stability in solution or enzyme-binding pockets.
- Outcome : Resolve discrepancies between theoretical and experimental data (e.g., solvent effects).
Q. How to address isoform-specific inhibition challenges in IMPDH-targeted therapeutics?
- Mechanistic Insight :
- Derivatives of 1,5-diazathis compound exploit subtle differences in NAD⁺-binding pockets between type I and II IMPDH isoforms .
- Experimental Validation :
- Enzyme Assays : Measure IC₅₀ values against purified isoforms.
- Crystallography : Resolve binding modes (e.g., interactions with Thr/Glu residues) .
Q. What safety protocols mitigate risks during handling of reactive derivatives?
- Guidelines :
- Decomposition Prevention : Store under inert gas (N₂/Ar) to avoid moisture-induced hydrolysis .
- Protective Measures : Use glove boxes for air-sensitive reactions; wear PPE (gloves, goggles) .
- Waste Management : Segregate halogenated byproducts (e.g., Cl-substituted derivatives) for professional disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
